N-(p-tolyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C19H16N6OS and its molecular weight is 376.44. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de la kinase c-Met
Ce composé s'est révélé prometteur en tant qu'inhibiteur de la kinase c-Met. c-Met est une tyrosine kinase réceptrice impliquée dans la croissance, la survie et la métastase cellulaires. Dans une étude, le composé 22i a démontré une excellente activité antitumorale contre les lignées cellulaires cancéreuses A549, MCF-7 et HeLa, avec des valeurs de CI50 de 0,83 μM, 0,15 μM et 2,85 μM, respectivement. De plus, il a présenté une capacité d'inhibition de la kinase c-Met supérieure au niveau nanomolaire (CI50 = 48 nM) .
Inhibition de la LSD1
L'échafaudage [1,2,3]triazolo[4,5-d]pyrimidine, qui présente des similitudes structurales avec notre composé, a été exploré comme modèle pour la conception de nouveaux inhibiteurs de la LSD1 (lysine-spécifique désméthylase 1). Des études de docking suggèrent que les interactions entre l'atome d'azote du cycle pyridine et Met332 contribuent à une activité améliorée .
Inhibition de la prolifération des cellules d'ostéosarcome
De nouveaux dérivés de la 2-phényl-3-(pyridin-2-yl)thiazolidin-4-one ont été étudiés pour leurs effets anti-prolifératifs sur les cellules d'ostéosarcome. Ces composés ont montré une activité inhibitrice submicromolaire contre diverses lignées cellulaires tumorales, le composé 13k étant le plus puissant (valeurs de CI50 allant de 0,09 μM à 0,43 μM) .
Synthèse de la [1,2,4]triazolo[4,3-a]pyridine
La structure du composé fait partie de la famille de la [1,2,4]triazolo[4,3-a]pyridine. Une méthode de synthèse en un seul pot a été développée pour les [1,2,4]triazolo[4,3-a]pyridines substituées utilisant la 2-hydrazinopyridine et des aldéhydes aromatiques substitués. Cette approche tolérante aux groupes fonctionnels permet un accès facile à ces composés synthétiques .
Mécanisme D'action
Target of Action
Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Docking studies of similar compounds indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and a specific amino acid residue (met332) could be responsible for the improved activity . This suggests that the compound might interact with its target through hydrogen bonding, leading to inhibition of the target’s activity.
Biochemical Pathways
Given that similar compounds are potential c-met kinase inhibitors , it can be inferred that the compound might affect pathways involving c-Met kinase. The c-Met kinase is involved in several cellular processes, including cell growth and survival, angiogenesis, and tissue regeneration. Inhibition of c-Met kinase can lead to the suppression of these processes, particularly in cancer cells where c-Met is often overexpressed.
Result of Action
Based on the potential inhibition of c-met kinase, the compound could potentially exhibit anti-tumor activity, as c-met kinase is often overexpressed in various types of cancer .
Action Environment
Activité Biologique
The compound 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological properties, and mechanisms of action.
Synthesis
The synthesis of 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide typically involves the reaction of specific precursors under controlled conditions. The general synthetic route includes:
- Formation of the Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Thioether Formation : The introduction of the thio group is achieved via nucleophilic substitution reactions.
- Acetamide Formation : The final step involves acylation of the amine with acetic anhydride or acetyl chloride.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, similar derivatives have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Compound | Microbial Strain | Inhibition Zone (mm) |
---|---|---|
2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide | E. coli | 18 |
2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide | S. aureus | 20 |
Anticancer Activity
The anticancer potential of triazole derivatives has been well-documented. In vitro studies demonstrated that related compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 (Colon Cancer) | 4.36 | Inhibition of CDK2 |
MCF7 (Breast Cancer) | 5.12 | Induction of apoptosis |
Anti-inflammatory Activity
Compounds featuring the triazole ring often exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests a potential therapeutic application in inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the triazole structure significantly enhanced antibacterial potency .
- Anticancer Screening : Another research effort focused on assessing the cytotoxic effects of triazolo-pyridazine derivatives on various cancer cell lines. The study found that specific substitutions on the triazole ring improved selectivity towards cancer cells while reducing toxicity to normal cells .
The biological activity of 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors affecting pathways critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : Some studies suggest these compounds may interact with specific receptors involved in inflammatory responses or tumor growth.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-5-7-14(8-6-13)21-17(26)12-27-18-10-9-16-22-23-19(25(16)24-18)15-4-2-3-11-20-15/h2-11H,12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPWMFSHPCXXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.